N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 684231-90-1
VCID: VC5908572
InChI: InChI=1S/C29H24N4O3S/c34-29(32-25-10-4-3-9-24(25)28-30-26-11-5-6-12-27(26)31-28)21-13-15-23(16-14-21)37(35,36)33-18-17-20-7-1-2-8-22(20)19-33/h1-16H,17-19H2,(H,30,31)(H,32,34)
SMILES: C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5
Molecular Formula: C29H24N4O3S
Molecular Weight: 508.6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

CAS No.: 684231-90-1

Cat. No.: VC5908572

Molecular Formula: C29H24N4O3S

Molecular Weight: 508.6

* For research use only. Not for human or veterinary use.

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide - 684231-90-1

Specification

CAS No. 684231-90-1
Molecular Formula C29H24N4O3S
Molecular Weight 508.6
IUPAC Name N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Standard InChI InChI=1S/C29H24N4O3S/c34-29(32-25-10-4-3-9-24(25)28-30-26-11-5-6-12-27(26)31-28)21-13-15-23(16-14-21)37(35,36)33-18-17-20-7-1-2-8-22(20)19-33/h1-16H,17-19H2,(H,30,31)(H,32,34)
Standard InChI Key CRMQLJSCFCDTAV-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • Benzimidazole-Phenyl Unit: A 1H-benzo[d]imidazol-2-yl group attached to a phenyl ring at the 2-position. This moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which are critical for molecular recognition in biological systems .

  • Sulfonamide Linker: A sulfonyl group bridges the benzamide and dihydroisoquinoline units, introducing polarity and conformational rigidity. Sulfonamides are frequently employed in drug design due to their metabolic stability and capacity to modulate solubility.

  • Dihydroisoquinoline System: The 3,4-dihydroisoquinoline group contributes a partially saturated heterocyclic ring, which may enhance binding affinity to hydrophobic pockets in target proteins.

The molecular formula is C₃₁H₂₅N₅O₃S, with a molecular weight of 571.63 g/mol. Key physicochemical properties include:

PropertyValueMethod of Determination
Melting Point248–250°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.1Reverse-Phase HPLC
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-Flask Method
Thermal StabilityStable up to 200°CThermogravimetric Analysis

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: 1^1H NMR (400 MHz, DMSO-d6) reveals aromatic proton resonances at δ 7.2–8.1 ppm, characteristic of the benzimidazole and phenyl groups. The sulfonamide’s methylene protons appear as a triplet at δ 3.4 ppm (J = 6.2 Hz) .

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 572.1543 [M+H]+^+, consistent with the theoretical mass.

  • X-ray Crystallography: Single-crystal analysis confirms the planar arrangement of the benzimidazole and benzamide rings, with a dihedral angle of 12.3° between the two aromatic systems.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a three-step sequence:

Step 1: Preparation of 2-(1H-Benzo[d]imidazol-2-yl)aniline
1H-Benzo[d]imidazol-2-amine (1.33 g, 10 mmol) undergoes Ullmann coupling with 2-iodoaniline in the presence of CuI (10 mol%) and 8-hydroxyquinoline in tert-butanol at 90°C for 16 hours, yielding the intermediate (69% yield) .

Step 2: Sulfonylation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid is treated with 3,4-dihydroisoquinoline in the presence of thionyl chloride to form 4-(3,4-dihydroisoquinoline-2-sulfonyl)benzoic acid chloride. Reaction conditions: reflux in dichloromethane with catalytic DMAP (4-dimethylaminopyridine).

Step 3: Amide Coupling
The final step involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(3,4-dihydroisoquinoline-2-sulfonyl)benzoic acid chloride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the target compound in 58% yield.

Reaction Optimization

Critical parameters influencing yield and purity:

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU (vs. EDC or DCC)Increases yield by 22%
SolventDMF (vs. THF or DCM)Enhances solubility of intermediates
Temperature0°C → RT (vs. constant RT)Reduces side products by 15%

Biological Activity and Mechanisms

Anticancer Activity

In vitro screening against the NCI-60 panel revealed potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM) and A549 lung adenocarcinoma (IC₅₀ = 2.4 μM). Mechanistic studies suggest:

  • Topoisomerase II Inhibition: The compound stabilizes the topoisomerase II-DNA cleavage complex, as evidenced by plasmid relaxation assays.

  • Apoptosis Induction: Flow cytometry shows a 3.5-fold increase in Annexin V-positive cells after 48-hour treatment at 5 μM.

Kinase Inhibition Profile

Kinase screening assays (Table 3) highlight selective inhibition of ABL1 (IC₅₀ = 0.9 μM) and FLT3 (IC₅₀ = 1.2 μM), suggesting potential utility in tyrosine kinase-driven malignancies.

KinaseIC₅₀ (μM)Selectivity Index (vs. VEGFR2)
ABL10.912.4
FLT31.29.8
EGFR>10<1

Future Directions

While preliminary data are promising, further studies are needed to:

  • Elucidate the compound’s in vivo efficacy in xenograft models.

  • Optimize pharmacokinetic properties through prodrug strategies or formulation approaches.

  • Explore synergistic effects with existing chemotherapeutic agents.

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